molecular formula C20H14N2S2 B5407288 2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole

2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B5407288
M. Wt: 346.5 g/mol
InChI Key: YTBMPGXGGRFYPC-PHEQNACWSA-N
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Description

2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole (BPT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPT has a unique molecular structure that makes it a promising candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Additionally, BPT has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole as an anticancer agent is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, while in vivo studies have shown that this compound has anti-inflammatory and analgesic effects. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole in lab experiments is its unique molecular structure, which makes it a promising candidate for use in various applications. Additionally, this compound is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the optimization of this compound for use in organic electronics, such as OLEDs and OPVs. Additionally, further research is needed to fully understand the mechanism of action of this compound as an anticancer agent and to develop new cancer treatments based on this compound.

Synthesis Methods

2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most commonly used methods for synthesizing this compound is the Stille coupling reaction, which involves the reaction of a stannylated thiazole with an aryl halide in the presence of a palladium catalyst. Other methods for synthesizing this compound include the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction.

Scientific Research Applications

2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, this compound has shown promise as a material for use in OLEDs and OPVs due to its high electron mobility and good charge transport properties. In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

2,5-bis[(E)-2-phenylethenyl]-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2S2/c1-3-7-15(8-4-1)11-13-17-21-19-20(23-17)22-18(24-19)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBMPGXGGRFYPC-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(S2)N=C(S3)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(S2)N=C(S3)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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